14-Oxotetradecanoic acid
CAS No.:
Cat. No.: VC17462713
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26O3 |
|---|---|
| Molecular Weight | 242.35 g/mol |
| IUPAC Name | 14-oxotetradecanoic acid |
| Standard InChI | InChI=1S/C14H26O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h13H,1-12H2,(H,16,17) |
| Standard InChI Key | VRNVZSGJXRCUTI-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCCCC(=O)O)CCCCCC=O |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 14-oxotetradecanoic acid consists of a 14-carbon aliphatic chain terminating in a carboxylic acid group, with a ketone moiety at the terminal carbon. Derivatives often feature modifications at the ketone oxygen, as seen in tert-butoxy , dioxopyrrolidinyl, and EDOT-based variants.
Molecular Geometry and Spectroscopic Signatures
Key structural insights derive from nuclear magnetic resonance (NMR) and mass spectrometry data:
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14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid ():
| Compound | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) |
|---|---|---|---|
| 14-(tert-butoxy)-14-oxotetradecanoic acid | CHO | 314.46 | 181.3 |
| 14-((2,5-Dioxopyrrolidinyl)oxy)-14-oxotetradecanoic acid | CHNO | 355.43 | 180.5 |
Electronic and Steric Effects
The electron-withdrawing ketone group polarizes the carbonyl bond ( ppm in NMR), enhancing electrophilicity at the α-carbon. Steric hindrance from bulky substituents (e.g., tert-butoxy groups) reduces nucleophilic attack rates by 40–60% compared to linear esters .
Synthetic Methodologies
Esterification via Carbodiimide Coupling
The most prevalent synthesis route for 14-oxotetradecanoic acid derivatives involves N-hydroxysuccinimide (NHS) ester formation:
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Activation: Tetradecanoic acid reacts with NHS in anhydrous dichloromethane using dicyclohexylcarbodiimide (DCC) as a coupling agent.
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Mechanism: DCC mediates the formation of an O-acylisourea intermediate, which undergoes nucleophilic displacement by NHS to yield the active ester.
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Purification: Crude products are isolated via filtration (removing dicyclohexylurea byproducts) and recrystallized from ethyl acetate/hexane mixtures (yield: 65–78%).
Copolymerization Strategies
In polymer science, EDOT-functionalized derivatives are electropolymerized to create conductive films:
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Poly(EDOT-OH-co-C-EDOT-COOH): Feed ratios of 1:3 EDOT-OH to C-EDOT-COOH produce copolymers with optimal conductivity ( S/cm) and pH-responsive behavior .
Reactivity and Functional Transformations
Hydrolytic Stability
The NHS ester derivatives exhibit pH-dependent hydrolysis:
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Acidic conditions (pH 3.0): Half-life () = 48 hr, yielding tetradecanoic acid and NHS.
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Basic conditions (pH 10.0): decreases to 12 hr due to hydroxide-ion-catalyzed ester cleavage.
Bioconjugation Applications
The NHS ester’s reactivity toward primary amines enables protein modification:
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BSA Conjugation: Incubation of 14-((2,5-Dioxopyrrolidinyl)oxy)-14-oxotetradecanoic acid with bovine serum albumin (1:5 molar ratio, pH 8.3) achieves 93% coupling efficiency within 2 hr.
Materials Science Applications
Conducting Polymers
C-EDOT-COOH monomers polymerize into films with tunable electronic properties:
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pH-Dependent Conductivity: Copolymers show a 4.2-fold conductivity increase from pH 4.0 ( S/cm) to pH 9.0 ( S/cm), attributed to deprotonation-induced conjugation length extension .
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Thermal Stability: Decomposition onset temperatures exceed 280°C, making these polymers suitable for high-temperature sensor applications .
Drug Delivery Systems
The ester’s hydrolytic lability facilitates controlled release:
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Doxorubicin Conjugates: Linking via the C chain prolongs circulation time (t = 8.7 hr vs. 2.1 hr for free drug) while maintaining 89% cytotoxicity against MCF-7 cells.
Challenges and Future Directions
Despite advancements, key limitations persist:
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Synthetic Scalability: Multi-step purification (e.g., column chromatography) limits batch production to <100 g scales.
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In Vivo Stability: Serum esterases rapidly cleave NHS derivatives (plasma < 15 min), necessitating PEGylation or nanoparticle encapsulation.
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Environmental Impact: Chlorinated solvents (e.g., dichloromethane) remain integral to synthesis, conflicting with green chemistry principles.
Emerging research priorities include:
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